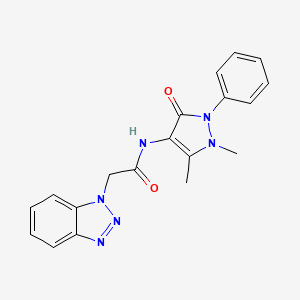

2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Description

This compound features a pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked via an acetamide bridge to a benzotriazole substituent.

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c1-13-18(19(27)25(23(13)2)14-8-4-3-5-9-14)20-17(26)12-24-16-11-7-6-10-15(16)21-22-24/h3-11H,12H2,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPGDJBYJYGGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves the following steps:

Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

Synthesis of the Pyrazolone Ring: The pyrazolone ring can be synthesized by the reaction of ethyl acetoacetate with phenylhydrazine.

Coupling Reaction: The final step involves coupling the benzotriazole and pyrazolone intermediates through an acetamide linkage. This can be done using acetic anhydride as a coupling agent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the benzotriazole moiety, potentially leading to the formation of dihydrobenzotriazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzotriazole ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also studied for its photophysical properties, making it useful in the development of fluorescent probes.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to inhibit specific enzymes makes it a promising lead compound for drug discovery.

Industry

In the industrial sector, the compound is used as a stabilizer in polymers and as a corrosion inhibitor in metal coatings. Its unique chemical properties make it suitable for enhancing the durability and performance of materials.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The benzotriazole moiety is particularly important for its binding affinity, while the pyrazolone ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Key Observations :

- Electron-withdrawing groups (e.g., benzotriazole, dioxoisoindole) enhance stability but may reduce solubility.

- Halogenated substituents (e.g., dichlorophenyl) increase lipophilicity, favoring membrane permeability .

- Sulfur-containing groups (methylsulfanyl, triazolylsulfanyl) introduce flexibility in hydrogen bonding and van der Waals interactions .

Crystallographic and Hydrogen-Bonding Patterns

- The target compound ’s benzotriazole group likely engages in π-π stacking, while the pyrazolone’s carbonyl and NH groups form hydrogen bonds (e.g., N–H···O=C). Similar patterns are observed in analogues, such as the dichlorophenyl derivative, where Cl···π interactions complement classical hydrogen bonds .

- Methylsulfanyl-substituted acetamide () exhibits a planar acetamide bridge with a dihedral angle of 4.92° between the pyrazolone and phenyl rings, favoring tight crystal packing (R factor = 0.042) .

- Co-crystals , such as the naphthalene-2,3-diol co-crystal in , demonstrate enhanced solubility via O–H···O hydrogen bonds with the pyrazolone carbonyl .

Biological Activity

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide represents a novel class of benzotriazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides an in-depth examination of the biological properties of this compound, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that combines a benzotriazole moiety with a pyrazole derivative. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Benzotriazole derivatives are known for their versatile biological behaviors. The specific compound has been studied for its potential antimicrobial, anticancer, and antiparasitic properties.

Antimicrobial Activity

Research indicates that benzotriazole compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives similar to the compound have shown effectiveness against Escherichia coli and Bacillus subtilis .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzotriazole Derivative A | E. coli | 50 µg/mL |

| Benzotriazole Derivative B | B. subtilis | 25 µg/mL |

| 2-(1H-benzotriazol-1-yl)acetamide | Pseudomonas fluorescens | 30 µg/mL |

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been explored in various studies. The compound demonstrates a dose-dependent inhibition of cancer cell proliferation in vitro. Notably, it has been shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways .

Case Study: In Vitro Anticancer Efficacy

In a study assessing the efficacy of the compound against breast cancer cells (MCF-7), results indicated that treatment with the compound at concentrations of 10 µM and 20 µM resulted in a significant reduction in cell viability compared to untreated controls.

Antiparasitic Activity

The antiparasitic effects of benzotriazole derivatives have also been documented. For example, compounds structurally related to our target compound have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that certain derivatives can inhibit the growth of epimastigotes significantly .

Table 2: Antiparasitic Activity Against Trypanosoma cruzi

| Compound Name | Form | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| Compound X | Epimastigote | 25 | 50 |

| Compound Y | Trypomastigote | 50 | 95 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Benzotriazoles can inhibit key enzymes involved in microbial and cancer cell metabolism.

- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial dysfunction has been observed in treated cancer cells.

- Disruption of Cell Membranes : Antimicrobial activity is often linked to the disruption of bacterial cell membrane integrity.

Q & A

Q. Basic

- Single-crystal X-ray diffraction : Resolves molecular conformation, bond lengths/angles, and intermolecular interactions. Key parameters include R factors (e.g., R = 0.042–0.116) and torsion angles (e.g., amide group torsion = 177.54°) .

- NMR/IR spectroscopy : Confirms functional groups (amide C=O stretch at ~1650–1700 cm⁻¹) and proton environments .

- Mass spectrometry : Validates molecular weight (e.g., m/z = 395.415 for analogous derivatives) .

How do substituents on the aryl groups influence molecular conformation and crystal packing?

Advanced

Substituents like nitro, methylsulfanyl, or halogens alter steric/electronic profiles, impacting dihedral angles between the pyrazole ring and aryl groups. For example:

- 4-Nitrophenyl substituents : Twist the pyrazole ring by 67.0° and phenyl ring by 37.4°, forming 2D networks via N–H⋯O and C–H⋯O interactions .

- 2,4-Dichlorophenyl substituents : Increase dihedral angles (80.70° vs. amide group) due to steric repulsion, favoring dimeric R₂²(10) motifs .

Comparative analysis of crystallographic data (e.g., CCDC entries) is critical to assess substituent effects .

How can researchers resolve discrepancies in reported hydrogen-bonding patterns across related structures?

Advanced

Discrepancies may arise from variations in crystallization conditions (temperature, solvent) or measurement resolution. Strategies include:

- Reanalyzing raw diffraction data (e.g., R factors, electron density maps) to confirm H-bond assignments .

- Computational modeling (e.g., DFT or molecular dynamics) to predict stable packing motifs under different conditions.

- Cross-referencing with structurally analogous compounds (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl) derivatives) to identify trends .

What are the key intermolecular interactions in the crystal structure?

Basic

The compound forms N–H⋯O hydrogen bonds between the amide group and pyrazole oxygen, creating chains along the [100] axis. Weak C–H⋯O interactions with nitrophenyl or dichlorophenyl groups extend packing into 2D networks. These interactions stabilize the lattice and influence melting points (e.g., 473–475 K for dichlorophenyl derivatives) .

What strategies optimize crystallization for X-ray analysis given solubility challenges?

Q. Advanced

- Slow evaporation : Use low-polarity solvents (e.g., dichloromethane) at controlled temperatures (100–293 K) to grow high-quality single crystals .

- Seeding : Introduce microcrystals from analogous compounds to nucleate growth.

- Co-solvents : Add methanol/ethanol to improve solubility and reduce aggregation .

What is the biological relevance of the pyrazole-acetamide scaffold?

Basic

Structurally analogous compounds exhibit antifungal , insecticidal , and non-linear optical activities due to:

- Amide coordination : Binds metal ions or biological targets (e.g., enzyme active sites) .

- Pyrazole ring : Mimics heterocyclic motifs in penicillin derivatives, enhancing bioactivity .

How can the anti-periplanar conformation of the amide group be analyzed experimentally?

Advanced

The amide torsion angle (C–N–C=O) is quantified via X-ray crystallography. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.